4'-Chloroacetophenone
Overview
Description
4’-Chloroacetophenone, also known as 1-(4-chlorophenyl)ethanone, is an organic compound with the molecular formula C8H7ClO. It is a substituted acetophenone where a chlorine atom is attached to the para position of the phenyl ring. This compound is a white to gray crystalline solid with a pungent and irritating odor . It is used as a building block in organic synthesis and has applications in various fields, including chemistry and industry.
Preparation Methods
4’-Chloroacetophenone can be synthesized through several methods:
Chlorination of Acetophenone: This method involves passing chlorine gas into boiling acetophenone.
Friedel-Crafts Acylation: Another common method is the Friedel-Crafts acylation of benzene using chloroacetyl chloride in the presence of an aluminum chloride catalyst.
Palladium-Catalyzed Coupling: A more modern approach involves the coupling of 4-chlorophenylboronic acid with acetonitrile using palladium diacetate and bipyridine as catalysts in tetrahydrofuran and water under an inert atmosphere.
Chemical Reactions Analysis
4’-Chloroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chlorine atom.
Oxidation and Reduction: The carbonyl group in 4’-chloroacetophenone can be reduced to form 1-(4-chlorophenyl)ethanol or oxidized to form 4-chlorobenzoic acid.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and pyridine hydrobromide perbromide for bromination. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4’-Chloroacetophenone has several scientific research applications:
Organic Synthesis: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies related to enzyme activity and metabolic pathways.
Industrial Applications: It is employed in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’-chloroacetophenone involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The chlorine atom can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
4’-Chloroacetophenone can be compared with other substituted acetophenones, such as:
2-Chloroacetophenone: Similar in structure but with the chlorine atom at the ortho position, affecting its reactivity and physical properties.
4’-Bromoacetophenone: Contains a bromine atom instead of chlorine, leading to different reactivity and applications.
4’-Methylacetophenone: Has a methyl group instead of chlorine, resulting in different chemical behavior and uses.
The uniqueness of 4’-chloroacetophenone lies in its specific reactivity due to the para-substituted chlorine atom, making it valuable in various synthetic and industrial applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZYGTVTZYSBCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052668 | |
Record name | 1-(4-Chlorophenyl)ethanone | |
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Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] Colorless liquid; [MSDSonline] | |
Record name | 4-Chloroacetophenone | |
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Boiling Point |
237 °C | |
Record name | P-CHLOROACETOPHENONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2088 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
PRACTICALLY INSOL IN WATER; MISCIBLE WITH ALC, ETHER | |
Record name | P-CHLOROACETOPHENONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2088 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.1922 @ 20 °C/4 °C | |
Record name | P-CHLOROACETOPHENONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2088 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.12 [mmHg] | |
Record name | 4-Chloroacetophenone | |
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Color/Form |
LIQUID | |
CAS No. |
99-91-2 | |
Record name | p-Chloroacetophenone | |
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Record name | p-Chloroacetophenone | |
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Record name | 4'-Chloroacetophenone | |
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Record name | Ethanone, 1-(4-chlorophenyl)- | |
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Record name | 1-(4-Chlorophenyl)ethanone | |
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Record name | 4'-chloroacetophenone | |
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Record name | P-CHLOROACETOPHENONE | |
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Record name | P-CHLOROACETOPHENONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2088 | |
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Melting Point |
20-21 °C | |
Record name | P-CHLOROACETOPHENONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2088 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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